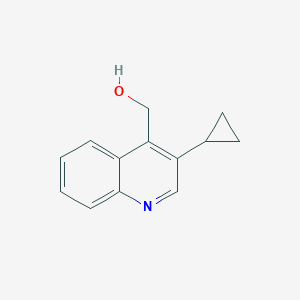

(3-Cyclopropylquinolin-4-yl)methanol

Description

(3-Cyclopropylquinolin-4-yl)methanol is a quinoline derivative characterized by a cyclopropyl group at the 3-position of the quinoline core and a hydroxymethyl (-CH2OH) moiety at the 4-position. Quinoline derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

(3-cyclopropylquinolin-4-yl)methanol |

InChI |

InChI=1S/C13H13NO/c15-8-12-10-3-1-2-4-13(10)14-7-11(12)9-5-6-9/h1-4,7,9,15H,5-6,8H2 |

InChI Key |

VTAFMAYLCFIGIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C3=CC=CC=C3N=C2)CO |

Origin of Product |

United States |

Preparation Methods

Reduction of Quinoline-3-carboxylic Acid Esters to (3-Cyclopropylquinolin-4-yl)methanol

Synthetic Route Overview

A prominent and efficient method for preparing (3-cyclopropylquinolin-4-yl)methanol involves the reduction of the corresponding quinoline-3-carboxylic acid ethyl ester derivative. The key steps are:

- Starting material: 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl ester (or analogous quinoline-3-carboxylic acid esters).

- Reducing agent: Sodium borohydride in the presence of dehydrated alcohol (e.g., ethanol) and tetrahydrofuran (THF).

- Acid catalyst: Concentrated hydrochloric acid added during the reaction to facilitate reduction.

- Reaction conditions: Reflux under inert atmosphere (argon or nitrogen), with controlled addition of reagents.

This method converts the ester carbonyl group into the corresponding primary alcohol, yielding (3-cyclopropylquinolin-4-yl)methanol with high purity and yield.

Detailed Procedure (Based on Patent CN103483252A)

| Step | Description |

|---|---|

| 1 | Prepare a reducing solution by adding sodium borohydride to dehydrated alcohol in THF, refluxing under insulation to generate diborane in situ. |

| 2 | Under reflux, add dropwise a toluene solution of the quinoline-3-carboxylic acid ethyl ester to the reducing solution. Continue heating. |

| 3 | Add concentrated hydrochloric acid dropwise, stir and incubate at 98 °C for approximately 7.5 hours. Monitor reaction progress by HPLC until ester content is <1%. |

| 4 | Quench reaction by pouring into ice water, filter, extract aqueous phase, wash organic phase with saturated brine, and concentrate under reduced pressure. |

| 5 | Cool the residue, add sherwood oil (a processing aid), stir, filter, and dry at 50 °C to obtain the target alcohol as a white solid. |

Results and Yields

- Purity of final product: >98% by mass fraction.

- Yield: >96% isolated yield.

- Product appearance: White solid.

- The process is noted for simplicity, low energy consumption, short reaction time, and minimal equipment requirements.

Alternative Preparation via Reduction of Quinoline-3-carbaldehydes and Related Intermediates

While the ester reduction method is predominant, other synthetic routes involve intermediates such as quinoline-3-carbaldehydes or quinolylpropenals, which can be reduced or transformed into the target alcohol.

Example from Patent CA2398138C

- Starting from 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde, reactions with phosphonate reagents and base (e.g., sodium hydroxide) in toluene under argon atmosphere produce intermediates that can be further processed.

- These intermediates can be reduced or modified to yield quinolin-4-yl methanol derivatives.

- Reaction conditions include controlled temperatures (25–35 °C), extended reaction times (up to 66 hours), and multiple extraction and washing steps.

- This method is more complex and involves multiple steps but can be useful for generating substituted derivatives.

General Synthetic Considerations and Variations

- Reagents: Sodium borohydride is the preferred reductant for ester to alcohol conversion due to its selectivity and mildness.

- Solvents: THF and toluene are commonly used solvents, providing good solubility and reaction control.

- Temperature: Reflux conditions (around 60–98 °C depending on solvent) facilitate efficient reduction.

- Purification: Typical workup involves aqueous quenching, organic extraction, washing with brine, drying, and recrystallization or filtration to isolate pure product.

- Yields: High yields (>90%) are consistently reported when the reaction is carefully controlled.

- Purity: Final products typically exceed 98% purity as confirmed by HPLC or other chromatographic methods.

Summary Table of Preparation Methods

| Method No. | Starting Material | Reducing Agent | Solvent(s) | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylic acid ethyl ester | Sodium borohydride + HCl | THF, toluene | Reflux ~98 °C, 7.5 h | 96.5 | >98 | Simple, low energy, high purity and yield |

| 2 | 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde | Diethylcyanomethyl phosphonate + NaOH | Toluene | 25–35 °C, 3–66 h | Not specified | Not specified | Multi-step, complex, for substituted derivatives |

Analytical Data Supporting Preparation

- Melting Point: Typically around 80–82 °C for related quinolin-4-yl methanol derivatives.

- Infrared Spectroscopy: Characteristic hydroxyl stretch around 3440 cm⁻¹; aromatic C=C stretches near 1600 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with (3-cyclopropylquinolin-4-yl)methanol molecular weight plus proton (M+H).

- Nuclear Magnetic Resonance: Proton NMR shows signals for methanol CH2 protons near 5.2 ppm and aromatic protons between 7.0–8.2 ppm.

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopropylquinolin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and halogens

Major Products:

Oxidation: Aldehydes, carboxylic acids

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives

Scientific Research Applications

(3-Cyclopropylquinolin-4-yl)methanol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating infectious diseases, cancer, and neurological disorders.

Industry: Utilized in the development of dyes, catalysts, and materials with specific properties .

Mechanism of Action

The mechanism of action of (3-Cyclopropylquinolin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of bacterial DNA and cell death. Additionally, the compound may interact with other cellular pathways, such as those involved in oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The key distinction between (3-Cyclopropylquinolin-4-yl)methanol and Compound A lies in their substituent positions and functional groups:

| Parameter | (3-Cyclopropylquinolin-4-yl)methanol | Compound A ([2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol) |

|---|---|---|

| Cyclopropyl Position | 3-position | 2-position |

| 4-Position Substituent | Hydroxymethyl (-CH2OH) | 4-Fluorophenyl |

| 3-Position Substituent | - | Hydroxymethyl (-CH2OH) |

| Aromatic Diversity | Single quinoline ring | Quinoline fused with fluorophenyl |

The fluorophenyl group in Compound A introduces steric bulk and electronic effects (e.g., electron-withdrawing fluorine), which may enhance binding affinity in pharmaceutical contexts, as seen in its role as a Pitavastatin impurity . In contrast, the hydroxymethyl group at the 4-position in the target compound could improve solubility via hydrogen bonding .

Molecular Geometry and Interactions

Compound A exhibits distinct dihedral angles between its aromatic systems:

- Quinoline and benzene rings: 72.6°–76.2°

- Quinoline and cyclopropane rings: 65.2°–66.0°

- Benzene and cyclopropane rings: 25.9°–33.9° .

These angles suggest significant non-planarity, which may influence intermolecular interactions.

Hydrogen bonding in Compound A includes intermolecular O–H⋯O and O–H⋯N interactions, stabilizing its crystal lattice . The target compound’s hydroxymethyl group at the 4-position could similarly participate in O–H⋯N bonds but with altered geometry due to substituent repositioning.

Q & A

Q. What are the established synthetic routes for (3-Cyclopropylquinolin-4-yl)methanol, and what reaction conditions optimize yield?

A high-yield synthesis involves reducing the corresponding ester precursor (e.g., methyl 2-cyclopropyl-4-arylquinoline-3-carboxylate) using potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) in tetrahydrofuran (THF) under reflux. For example, Sun et al. achieved a 90.3% yield by refluxing the ester with KBH₄/MgCl₂ in THF for 40 minutes, followed by quenching with methanol and purification via ethyl acetate extraction . Key optimizations include stoichiometric control of reducing agents, solvent selection (THF for solubility), and temperature modulation to suppress side reactions.

Q. How is the purity and structural integrity of (3-Cyclopropylquinolin-4-yl)methanol verified experimentally?

Structural confirmation relies on X-ray crystallography and spectroscopic methods. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and intermolecular interactions, with SHELX software (e.g., SHELXL97) used for refinement . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate purity, while mass spectrometry confirms molecular weight. For example, Sun et al. reported crystallographic parameters (monoclinic P21/c, Z=8) and hydrogen-bonding networks to confirm structural fidelity .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of (3-Cyclopropylquinolin-4-yl)methanol?

The crystal packing is stabilized by O–H⋯O and O–H⋯N hydrogen bonds, as well as C–H⋯π interactions, which affect solubility, melting point, and stability. For instance, Sun et al. observed dihedral angles of 72.6°–76.2° between quinoline and benzene rings, creating a non-planar conformation that reduces π-π stacking and enhances thermal stability. The hydrogen-bond network (e.g., O–H⋯O distance: 2.76 Å) also impacts hygroscopicity and dissolution kinetics .

Q. What methodological considerations resolve contradictions between computational predictions and experimental crystallographic data?

Discrepancies in dihedral angles or hydrogen-bond geometries require cross-validation using multiple refinement tools (e.g., SHELXL vs. Olex2) and computational methods like density functional theory (DFT). For example, if DFT predicts a planar quinoline-cyclopropyl arrangement but SCXRD shows a 65° dihedral angle, researchers should assess solvent effects (absent in DFT gas-phase models) or refine X-ray data with higher-resolution datasets. Iterative refinement cycles and residual density maps in SHELX can identify overlooked disorder or thermal motion .

Q. How can reaction by-products be minimized during the synthesis of (3-Cyclopropylquinolin-4-yl)methanol?

By-product formation (e.g., over-reduction or ester hydrolysis) is mitigated by:

- Stoichiometry: Limiting KBH₄ to 1:1 molar ratio with the ester precursor.

- Solvent polarity: Using THF (low polarity) to favor selective reduction over hydrolysis.

- Quenching protocol: Gradual addition of methanol post-reaction to avoid exothermic decomposition . Sun et al. further reduced impurities via THF/MeOH (10:1) washes and MgSO₄ drying, achieving >95% purity .

Q. What strategies improve crystallinity for SCXRD analysis of this compound?

Slow evaporation from a methanol/ethyl acetate mixture (1:3 v/v) at 4°C promotes crystal growth. Sun et al. obtained colorless blocks (0.30 × 0.20 × 0.20 mm) suitable for MoKα radiation (λ = 0.71073 Å) by optimizing supersaturation and nucleation rates. Pre-adsorption on silica gel before recrystallization can also remove amorphous aggregates .

Data Contradiction Analysis

Q. How should researchers address variability in hydrogen-bond distances across independent studies?

Variations in O–H⋯O distances (e.g., 2.76 Å vs. 2.85 Å) may arise from temperature differences (293 K vs. 100 K datasets) or solvent inclusion in the lattice. To reconcile these, re-refine data with anisotropic displacement parameters (ADPs) and compare with similar structures in the Cambridge Structural Database (CSD). If outliers persist, consider polymorph screening or variable-temperature XRD to assess thermal expansion effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.